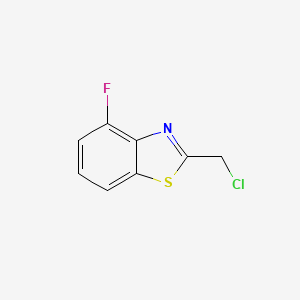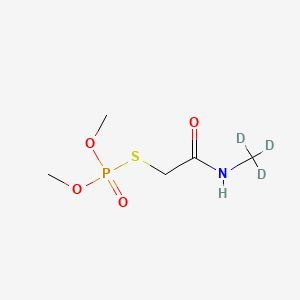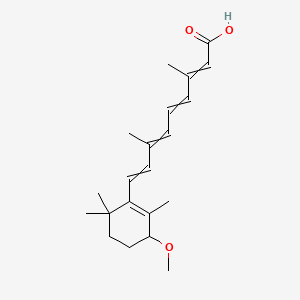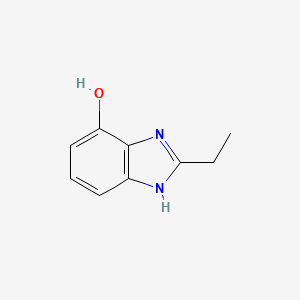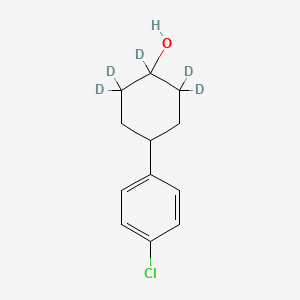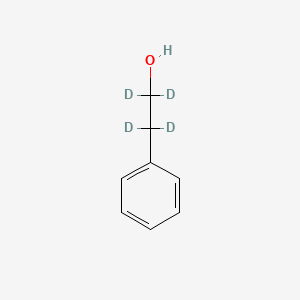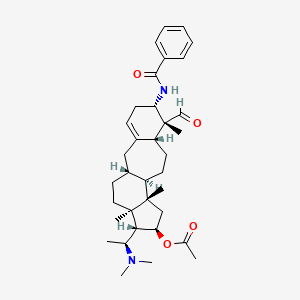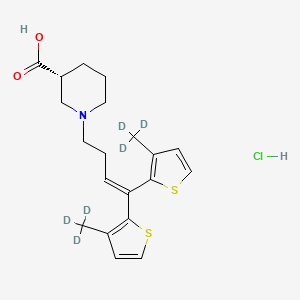
Tiagabine-methyl-d6 Hydrochloride
Overview
Description
Tiagabine-methyl-d6 Hydrochloride is a deuterium-labeled version of Tiagabine-methyl Hydrochloride . It is an antiepileptic drug used primarily for the treatment of partial seizures . It is also used in the treatment for panic disorder . The chemical name is (-)- ®-1- [4,4-Bis (3-methyl-2-thienyl)-3 butenyl]nipecotic acid hydrochloride, and its molecular formula is C20H25NO2S2HCl .
Molecular Structure Analysis
The molecular formula of Tiagabine-methyl-d6 Hydrochloride is C20H20D6ClNO2S2, and its molecular weight is 418.05 .Physical And Chemical Properties Analysis
Tiagabine Hydrochloride is a white to off-white powder . The physical and chemical properties specific to the deuterium-labeled version, Tiagabine-methyl-d6 Hydrochloride, are not explicitly detailed in the available resources.Scientific Research Applications
Neurology Research
Tiagabine-methyl-d6 Hydrochloride: is primarily used in neurology research as a certified reference material for highly accurate and reliable data analysis . It is particularly valuable in the study of pain and inflammation within the nervous system.
Interaction with Serum Albumins
Research has shown that Tiagabine interacts with serum albumins such as human serum albumin (HSA) and bovine serum albumin (BSA). This interaction is crucial for understanding the drug’s pharmacokinetics and its stability in vivo . The binding mechanism and sites are essential for determining how the drug affects absorption, distribution, metabolism, excretion, toxicity, and stability.
Clinical Research
In clinical research, Tiagabine is used as an adjunctive therapy for partial seizures in adults and children over 12 years of age. Studies have focused on its effectiveness in reducing seizure frequency when combined with other anticonvulsants .
Biomedical Applications
The interaction mechanism between Tiagabine and serum albumins provides valuable insights that can improve its applications in the biomedical field. Understanding these interactions helps in better utilization of the drug for therapeutic purposes .
Pharmacokinetics
The pharmacokinetics of Tiagabine , including its absorption, distribution, metabolism, and excretion, are critical areas of study. While the therapeutic plasma concentration range has not been established, monitoring plasma concentrations can be useful for adjusting drug regimens .
Therapeutic Uses
Tiagabine: has been approved for the treatment of partial seizures. Its role as an anticonvulsant and potential use in treating panic disorders are significant areas of therapeutic research .
Mechanism of Action
Target of Action
Tiagabine-methyl-d6 Hydrochloride, a deuterium labeled variant of Tiagabine, primarily targets the GABA uptake carrier . This carrier is responsible for the reuptake of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system .
Mode of Action
Tiagabine-methyl-d6 Hydrochloride operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier .
Biochemical Pathways
The primary biochemical pathway affected by Tiagabine-methyl-d6 Hydrochloride is the GABAergic pathway . By inhibiting the reuptake of GABA, it enhances the activity of GABA at neuronal and glial regions . This results in an increase in inhibitory neurotransmission, which can help to control seizures and potentially manage other conditions such as panic disorder .
Pharmacokinetics
Tiagabine-methyl-d6 Hydrochloride is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . It has a volume of distribution of 1.0 L/kg, and plasma protein binding is 96% . Tiagabine is substantially metabolized (98%) in the liver, primarily by CYP3A4, to two 5-oxo-tiagabine isomers . Less than 2% of an administered dose is excreted as unchanged tiagabine in urine .
Result of Action
The molecular and cellular effects of Tiagabine-methyl-d6 Hydrochloride’s action primarily involve an increase in GABAergic inhibition . This enhances inhibitory neurotransmission, which can help to control seizures and potentially manage other conditions such as panic disorder .
Action Environment
The action, efficacy, and stability of Tiagabine-methyl-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of hepatic enzyme-inducing anticonvulsant drugs can enhance the metabolism of Tiagabine, potentially affecting its efficacy . Additionally, the pH of the environment could potentially affect the stability of the compound
Safety and Hazards
properties
IUPAC Name |
(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-OUCKJYDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiagabine-methyl-d6 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



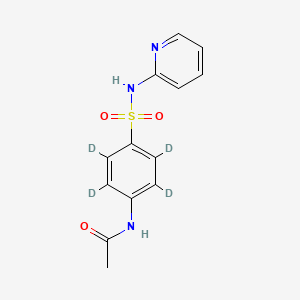
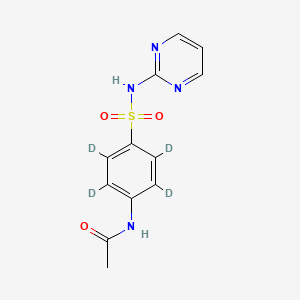
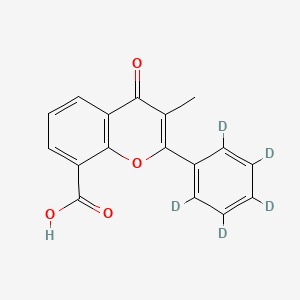
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
